Potent Inhibition of OXA‑48 Carbapenemase: WCK‑4234 vs. Avibactam and Relebactam
WCK‑4234 demonstrates sub‑micromolar inhibition of OXA‑48 (Ki = 0.29 µM), whereas avibactam and relebactam are essentially inactive (Ki > 100 µM) [1]. The second‑order acylation rate (k₂/K) of WCK‑4234 against OXA‑48 is 6.4 × 10⁵ M⁻¹ s⁻¹, indicating rapid and efficient enzyme inactivation, while avibactam’s rate is approximately 450‑fold lower (1.4 × 10³ M⁻¹ s⁻¹) [1].
| Evidence Dimension | OXA‑48 β‑lactamase inhibition (Ki) |
|---|---|
| Target Compound Data | 0.29 ± 0.03 µM |
| Comparator Or Baseline | Avibactam: >100 µM; Relebactam: >100 µM |
| Quantified Difference | ≥ 345‑fold lower Ki |
| Conditions | Spectrophotometric nitrocefin hydrolysis assay, purified enzyme, 25 °C |
Why This Matters
This quantifies WCK‑4234’s exclusive ability to neutralize OXA‑48, a widely disseminated carbapenemase that is completely refractory to clinically available DBOs such as avibactam and relebactam.
- [1] Barnes MD, Taracila MA, Good CE, et al. Strategic Approaches to Overcome Resistance against Gram‑Negative Pathogens Using β‑Lactamase Inhibitors and β‑Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234. J Med Chem. 2019;62(8):3822-3839. (Table 1) View Source
